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Compound of Interest

Compound Name: Ethyl 3-Hydroxybutyrate

Cat. No.: B7766542

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) data for ethyl 3-hydroxybutyrate. It is intended for researchers,
scientists, and professionals in drug development and related fields, offering a detailed look at
the compound's structural characterization through modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic
molecules. Below are the *H and 3C NMR data for ethyl 3-hydroxybutyrate, presented in a
structured format for clarity.

1H NMR Spectral Data of Ethyl 3-Hydroxybutyrate
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
~4.12 Quartet 2H ~7.1 -OCH2CHs
~4.06-4.22 Multiplet 1H -CH(OH)-
~3.22 Broad Singlet 1H -OH
~2.22-2.48 Multiplet 2H -CH2C(=0)-
~1.23 Doublet 3H ~6.2 -CH(OH)CHs
~1.17 Triplet 3H ~7.0 -OCH2CHs

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR Spectral Data of Ethyl 3-Hydroxybutyrate[1][2]

Chemical Shift (8) ppm Assighment
~172.9 -C(=0)0-
~64.2 -CH(OH)-
~60.6 -OCH2CHs
~42.7 -CH2C(=0)-
~22.3 -CH(OH)CHs
~14.0 -OCH2CHs

Note: The specific chemical shifts were reported in CDCls.[2]

Mass Spectrometry (MS) Data

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of a compound, which is crucial for its identification.

Mass Spectrometry Data for Ethyl 3-Hydroxybutyrate[3][4]
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The molecular weight of ethyl 3-hydroxybutyrate is 132.16 g/mol .[3][4] The mass spectrum is
characterized by several key fragments.

Mass-to-Charge Ratio

Relative Intensity Proposed Fragment lon
(miz) J
m/z
117 Moderate [M - CHs]*
88 High [CH3CH(OH)CH2=C(=0)]*
87 Base Peak [M - OC2Hs]*
70 High [M - H20 - C2Ha]*
45 High [C2Hs0]*
43 High [CHsCOJ*

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical data.
3.1. NMR Spectroscopy Protocol

A general procedure for acquiring high-quality NMR spectra of a liquid sample like ethyl 3-
hydroxybutyrate is as follows:

o Sample Preparation: Dissolve approximately 5-20 mg of ethyl 3-hydroxybutyrate in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, D20, DMSO-ds) in a standard 5 mm NMR
tube.[5] The choice of solvent is critical and should dissolve the sample well while not having
interfering signals in the regions of interest. Tetramethylsilane (TMS) is often added as an
internal standard for referencing the chemical shifts to 0 ppm.[6]

e Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's
magnetic field is then locked onto the deuterium signal of the solvent to maintain a stable
field.[6]

¢ Shimming: The magnetic field homogeneity is optimized by a process called shimming,
which involves adjusting the currents in the shim coils to obtain sharp and symmetrical NMR
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signals.[6]
e Acquisition of tH NMR Spectrum:

o A standard single-pulse experiment is typically used.

o Key parameters to set include the pulse angle (e.g., 30° or 90°), the acquisition time
(typically 2-4 seconds), and the relaxation delay (1-5 seconds to allow for full relaxation of
the protons between scans).[7]

o The number of scans is chosen to achieve an adequate signal-to-noise ratio. For a
concentrated sample, a single scan may be sufficient.

e Acquisition of 13C NMR Spectrum:

o A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is
commonly used to simplify the spectrum to single lines for each unique carbon atom.[6]

o Due to the low natural abundance of 13C (1.1%), a larger number of scans is required
compared to *H NMR to achieve a good signal-to-noise ratio.[8]

o Arelaxation delay of 1-2 seconds is common for qualitative spectra.[6] For quantitative
analysis, longer relaxation delays (at least 5 times the longest T1 of the carbons) are
necessary.[6]

o Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum
using a Fourier Transform.[6] Subsequent processing steps include phasing the spectrum to
have all peaks pointing upwards, baseline correction to ensure a flat baseline, and
integration of the signals to determine the relative number of nuclei.

3.2. Electron lonization Mass Spectrometry (EI-MS) Protocol
The following outlines a typical procedure for obtaining an EI mass spectrum:

o Sample Introduction: The sample, which must be volatile, is introduced into the mass
spectrometer.[9] For a liquid like ethyl 3-hydroxybutyrate, this is often done via a heated
direct insertion probe or through a gas chromatograph (GC-MS).[9] The sample is vaporized
in the ion source, which is maintained under a high vacuum.[10]
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« lonization: In the ion source, the gaseous molecules are bombarded by a beam of high-
energy electrons (typically 70 eV).[11] This collision can eject an electron from the molecule,
forming a positively charged molecular ion (M+¢).[11] The high energy imparted often leads
to extensive fragmentation of the molecular ion.[11][12]

o Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the
mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z). Common types of mass analyzers include quadrupoles and time-of-flight (TOF)
analyzers.

o Detection: The separated ions are detected by an electron multiplier or a similar detector,
which generates a signal proportional to the number of ions at each m/z value.

o Data Representation: The output is a mass spectrum, which is a plot of the relative
abundance of ions versus their m/z ratio. The most intense peak in the spectrum is called the
base peak and is assigned a relative intensity of 100%.

Visualization of Mass Spectrometry Fragmentation

The fragmentation of ethyl 3-hydroxybutyrate in an EI-MS experiment provides valuable
structural information. The following diagram illustrates the logical relationships in the formation
of key fragment ions.
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Caption: Mass spectrometry fragmentation pathway of ethyl 3-hydroxybutyrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Ethyl 3-Hydroxybutyrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7766542#ethyl-3-hydroxybutyrate-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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